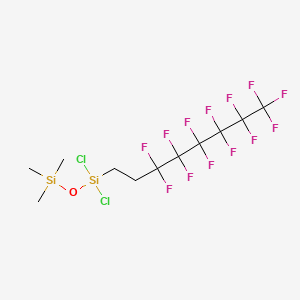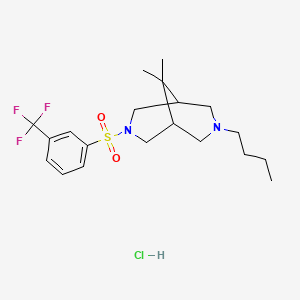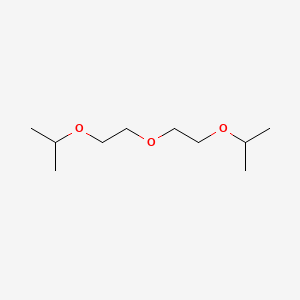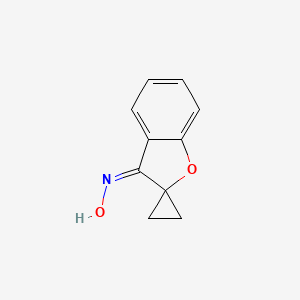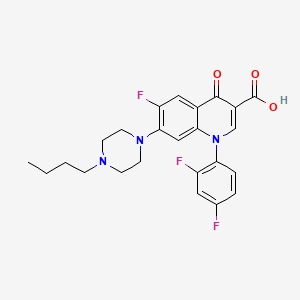![molecular formula C20H27BrN2O3 B12698724 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide CAS No. 59377-74-1](/img/structure/B12698724.png)
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholinoethoxy group attached to a phenyl ring, and an indol-2-one core. The presence of the monohydrobromide salt enhances its solubility and stability.
準備方法
The synthesis of 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide involves multiple steps, including the formation of the indol-2-one core and the attachment of the morpholinoethoxy group. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the morpholinoethoxy group through nucleophilic substitution reactions. The final step involves the formation of the monohydrobromide salt by reacting the compound with hydrobromic acid under controlled conditions.
化学反応の分析
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the morpholinoethoxy group and the formation of corresponding phenols or alcohols.
科学的研究の応用
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its stability and solubility make it suitable for formulation into various dosage forms.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its chemical reactivity and stability.
作用機序
The mechanism of action of 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinoethoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The indol-2-one core plays a crucial role in stabilizing the compound’s interaction with the target, ensuring its efficacy.
類似化合物との比較
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide can be compared with other similar compounds, such as:
1,4,5,6,7,7A-Hexahydro-1-[4-(2-piperidinoethoxy)phenyl]-2H-indol-2-one: This compound has a piperidinoethoxy group instead of a morpholinoethoxy group, which affects its binding affinity and reactivity.
1,4,5,6,7,7A-Hexahydro-1-[4-(2-dimethylaminoethoxy)phenyl]-2H-indol-2-one: The presence of a dimethylaminoethoxy group alters the compound’s solubility and stability, making it suitable for different applications.
1,4,5,6,7,7A-Hexahydro-1-[4-(2-ethoxy)phenyl]-2H-indol-2-one: This compound lacks the morpholino group, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
59377-74-1 |
|---|---|
分子式 |
C20H27BrN2O3 |
分子量 |
423.3 g/mol |
IUPAC名 |
1-[4-(2-morpholin-4-ylethoxy)phenyl]-5,6,7,7a-tetrahydro-4H-indol-2-one;hydrobromide |
InChI |
InChI=1S/C20H26N2O3.BrH/c23-20-15-16-3-1-2-4-19(16)22(20)17-5-7-18(8-6-17)25-14-11-21-9-12-24-13-10-21;/h5-8,15,19H,1-4,9-14H2;1H |
InChIキー |
XHALWZJVWJUCNP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC(=O)N(C2C1)C3=CC=C(C=C3)OCCN4CCOCC4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


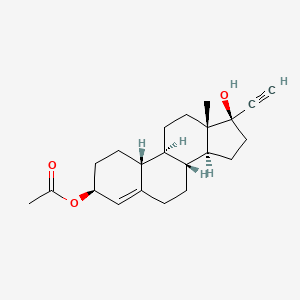
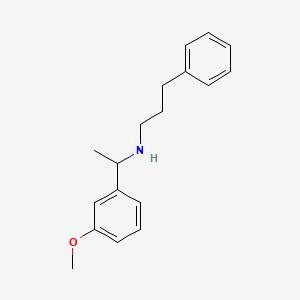

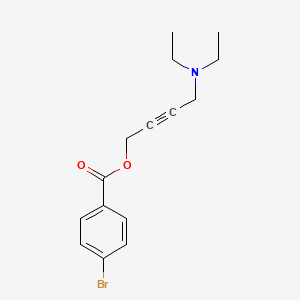
![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)
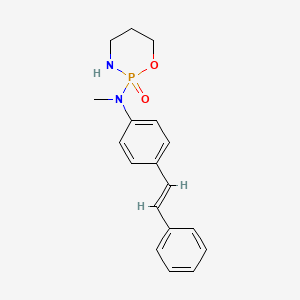
![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)

